molecular formula C7H12N2O2 B12869205 (5-((Dimethylamino)methyl)isoxazol-3-yl)methanol

(5-((Dimethylamino)methyl)isoxazol-3-yl)methanol

Cat. No.: B12869205
M. Wt: 156.18 g/mol
InChI Key: KUQWGJOTENMGRO-UHFFFAOYSA-N
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Description

(5-((Dimethylamino)methyl)isoxazol-3-yl)methanol is a chemical compound with a unique structure that includes an isoxazole ring substituted with a dimethylamino group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-((Dimethylamino)methyl)isoxazol-3-yl)methanol typically involves the reaction of isoxazole derivatives with dimethylamine and formaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-((Dimethylamino)methyl)isoxazol-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(5-((Dimethylamino)methyl)isoxazol-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5-((Dimethylamino)methyl)isoxazol-3-yl)methanol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the isoxazole ring can engage in π-π stacking interactions. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5-(Aminomethyl)isoxazol-3-yl)methanol: Similar structure but with an amino group instead of a dimethylamino group.

    (5-(Hydroxymethyl)isoxazol-3-yl)methanol: Lacks the dimethylamino group, affecting its reactivity and interactions.

    (5-(Methylamino)methyl)isoxazol-3-yl)methanol: Contains a methylamino group, which alters its chemical properties.

Uniqueness

(5-((Dimethylamino)methyl)isoxazol-3-yl)methanol is unique due to the presence of both the dimethylamino and hydroxymethyl groups, which confer specific reactivity and interaction capabilities. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[5-[(dimethylamino)methyl]-1,2-oxazol-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-9(2)4-7-3-6(5-10)8-11-7/h3,10H,4-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQWGJOTENMGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=NO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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